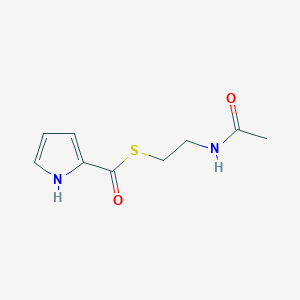
Pentapropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentapropylpyridine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pentapropylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with propyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of propyl halides to introduce the propyl groups.
Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, temperature control, and purification steps are critical to optimize the production process and minimize impurities.
化学反应分析
Types of Reactions
Pentapropylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the propyl groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or organometallic reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines with various functional groups.
科学研究应用
Pentapropylpyridine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of pentapropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl groups can influence its binding affinity and selectivity towards these targets. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
Pyridine: The parent compound, simpler in structure with no propyl groups.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Piperidine: A saturated six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
Uniqueness
Pentapropylpyridine is unique due to the presence of five propyl groups, which significantly alter its chemical properties and potential applications compared to its simpler analogs. These structural modifications can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
483343-05-1 |
|---|---|
分子式 |
C20H35N |
分子量 |
289.5 g/mol |
IUPAC 名称 |
2,3,4,5,6-pentapropylpyridine |
InChI |
InChI=1S/C20H35N/c1-6-11-16-17(12-7-2)19(14-9-4)21-20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |
InChI 键 |
MIGUGMPTOXVEHM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=NC(=C1CCC)CCC)CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2H-Benzotriazol-2-yl)-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14258718.png)

![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)


![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)



